molecular formula C17H28ClNO3 B4018411 3-(dimethylamino)propyl (4-tert-butylphenoxy)acetate hydrochloride

3-(dimethylamino)propyl (4-tert-butylphenoxy)acetate hydrochloride

Cat. No. B4018411
M. Wt: 329.9 g/mol
InChI Key: AHLSRXRBBHYGBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes, starting from basic chemical precursors. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a compound with a somewhat similar structure, was prepared in two steps from glycine methyl ester hydrochloride. Such processes often involve acid-catalyzed reactions with various alkyl-, aryl-, and heteroarylamines, or treatment with ambident nucleophiles to afford fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(dimethylamino)propyl (4-tert-butylphenoxy)acetate hydrochloride can be analyzed through X-ray diffraction and NMR spectroscopy. These methods provide insights into the compound's stereochemistry and conformation. For instance, the mononuclear zinc(II) complexes of o-amino phenolate ligands study reveals the importance of molecular geometry in determining the compound's reactivity and interaction with metals (Habbadi et al., 1998).

Chemical Reactions and Properties

The compound's reactivity is highlighted in studies involving acylation reactions catalyzed by 4-(dimethylamino)pyridine (DMAP) derivatives. These reactions demonstrate the nucleophilic attack mechanisms and the formation of acetylpyridinium/acetate ion pairs, which are crucial for understanding the compound's chemical behavior (Xu et al., 2005).

properties

IUPAC Name

3-(dimethylamino)propyl 2-(4-tert-butylphenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-17(2,3)14-7-9-15(10-8-14)21-13-16(19)20-12-6-11-18(4)5;/h7-10H,6,11-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLSRXRBBHYGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OCCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)propyl (4-tert-butylphenoxy)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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